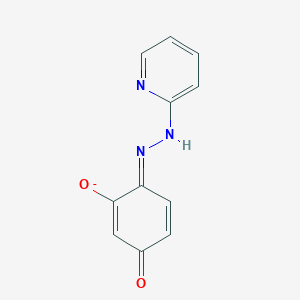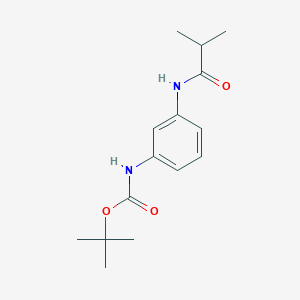![molecular formula C20H17N3O2 B268784 N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B268784.png)
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide, also known as MI-773, is a small molecule inhibitor that has recently gained attention in the field of cancer research. MI-773 has shown promising results in preclinical studies as a potential therapy for various types of cancer.
Mécanisme D'action
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is a small molecule inhibitor that binds to the MDM2 protein, preventing it from binding to the p53 tumor suppressor protein. This leads to the activation of the p53 pathway and induction of cell death in cancer cells. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis.
Biochemical and Physiological Effects
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been shown to have both biochemical and physiological effects on cancer cells. Biochemically, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide inhibits the activity of the MDM2 protein, leading to the activation of the p53 pathway and induction of cell death. Physiologically, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been shown to inhibit the growth and proliferation of cancer cells, sensitize cancer cells to chemotherapy and radiation therapy, and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide in lab experiments is its specificity for the MDM2 protein, making it a valuable tool for studying the p53 pathway and its role in cancer. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is also relatively easy to synthesize and has shown promising results in preclinical studies. However, one limitation of using N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide in lab experiments is its potential toxicity and off-target effects, which need to be carefully monitored and controlled.
Orientations Futures
There are several future directions for research on N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide and its potential therapeutic applications in cancer treatment. One area of focus is the development of more potent and selective MDM2 inhibitors, which could improve the efficacy and safety of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide, which could help to personalize cancer treatment and improve patient outcomes. Additionally, further studies are needed to investigate the potential combination therapies of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide with chemotherapy and radiation therapy, as well as the long-term effects of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide on cancer patients.
Méthodes De Synthèse
The synthesis of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide involves several steps, starting from the reaction of 4-aminobenzoyl chloride with isonicotinic acid in the presence of a base. The resulting product is then reacted with N-methyl aniline to form the final compound, N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide. The synthesis method of N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide is a relatively simple and efficient process, making it a viable option for large-scale production.
Applications De Recherche Scientifique
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various types of cancer, including breast cancer, lung cancer, and leukemia. Preclinical studies have shown that N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide can inhibit the activity of the p53-MDM2 interaction, leading to the activation of the p53 tumor suppressor pathway and induction of cell death in cancer cells. N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
Propriétés
Nom du produit |
N-{3-[(methylanilino)carbonyl]phenyl}isonicotinamide |
|---|---|
Formule moléculaire |
C20H17N3O2 |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-[3-[methyl(phenyl)carbamoyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c1-23(18-8-3-2-4-9-18)20(25)16-6-5-7-17(14-16)22-19(24)15-10-12-21-13-11-15/h2-14H,1H3,(H,22,24) |
Clé InChI |
XJQMCNULIHTFLT-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
SMILES canonique |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)
![3-[(anilinocarbonyl)amino]-N-methylbenzamide](/img/structure/B268705.png)

![4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)
![2-methyl-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B268709.png)
![N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)

![4-Ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B268714.png)
![4-({[(3,5-Dichlorobenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B268715.png)
![Methyl 3-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268719.png)

methanone](/img/structure/B268721.png)
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B268723.png)
